N-(3,4-dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide: is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of methoxy groups on the phenyl ring, a hydroxy group, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and amide formation.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, altering their activity, or interact with receptors, modulating signal transduction pathways.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and properties.
3,4-Dimethoxyphenylacetonitrile: Another related compound used in different synthetic applications.
Uniqueness
N-(3,4-dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-27-15-9-8-13(11-16(15)28-2)22-20(25)17-19(24)14-7-3-5-12-6-4-10-23(18(12)14)21(17)26/h3,5,7-9,11,24H,4,6,10H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGYURUXFDLZLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120185 | |
Record name | N-(3,4-Dimethoxyphenyl)-2,3-dihydro-7-hydroxy-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478067-97-9 | |
Record name | N-(3,4-Dimethoxyphenyl)-2,3-dihydro-7-hydroxy-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478067-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,4-Dimethoxyphenyl)-2,3-dihydro-7-hydroxy-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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